1-Chloro-3,5,5-trimethylcyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,5,5-trimethylcyclohexa-1,3-diene is a chemical compound characterized by its unique structure, which includes a chlorine atom and three methyl groups attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,5,5-trimethylcyclohexa-1,3-diene typically involves the chlorination of 3,5,5-trimethylcyclohexa-1,3-diene. This reaction can be carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,5,5-trimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent.
Major Products:
Substitution: Formation of 3,5,5-trimethylcyclohexa-1,3-dien-1-ol.
Oxidation: Formation of 3,5,5-trimethylcyclohexa-1,3-diene epoxide.
Addition: Formation of 1,2-dibromo-3,5,5-trimethylcyclohexane.
Scientific Research Applications
1-Chloro-3,5,5-trimethylcyclohexa-1,3-diene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel polymers and materials with specific properties.
Pharmaceuticals: Research is ongoing to explore its potential as a precursor in the synthesis of bioactive compounds.
Industrial Chemistry: It is utilized in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1-Chloro-3,5,5-trimethylcyclohexa-1,3-diene involves its reactivity towards various nucleophiles and electrophiles. The presence of the chlorine atom and double bonds in the cyclohexadiene ring makes it a versatile compound for different chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.
Comparison with Similar Compounds
1,3,5-Trimethylcyclohexa-1,4-diene: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Chloro-1,3,5-trimethylcyclohexane: Contains a chlorine atom but differs in the saturation of the ring, affecting its reactivity and applications.
Uniqueness: 1-Chloro-3,5,5-trimethylcyclohexa-1,3-diene is unique due to the combination of its chlorine atom and conjugated diene system, which imparts distinct reactivity patterns and makes it valuable for specific synthetic applications.
Properties
CAS No. |
62000-44-6 |
---|---|
Molecular Formula |
C9H13Cl |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
1-chloro-3,5,5-trimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H13Cl/c1-7-4-8(10)6-9(2,3)5-7/h4-5H,6H2,1-3H3 |
InChI Key |
GHMRQUMKNSAAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(=C1)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.